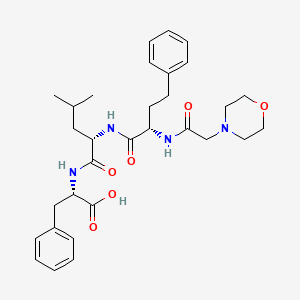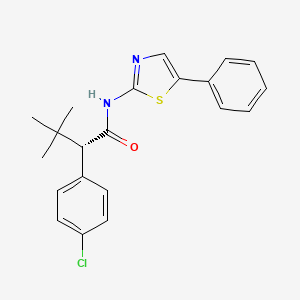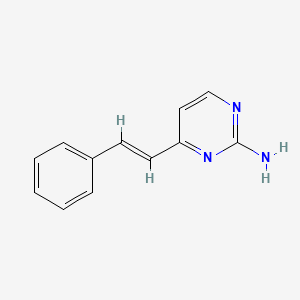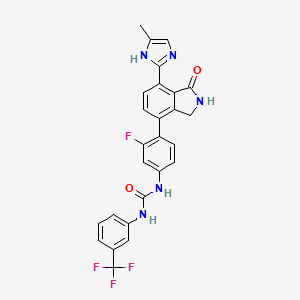
Cibinetide
Übersicht
Beschreibung
Pyroglutamate helix B surface peptide is a synthetic peptide derived from erythropoietin It has shown significant tissue-protective effects in various ischemic conditions by binding to erythropoietin receptor-beta common receptors
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, pyroglutamate helix B surface peptide is used as a model compound for studying peptide synthesis and receptor binding interactions.
Biology: In biological research, pyroglutamate helix B surface peptide is used to study the mechanisms of erythropoietin receptor activation and the resulting cellular responses. It has been shown to enhance the phosphorylation of Akt and glycogen synthase kinase 3β, leading to the prevention of apoptosis and inflammation .
Medicine: In medicine, pyroglutamate helix B surface peptide has been investigated for its potential to treat ischemic conditions such as myocardial infarction and acute kidney injury. It has shown promise in reducing tissue damage and improving recovery in preclinical studies .
Industry: In the pharmaceutical industry, pyroglutamate helix B surface peptide is being explored as a therapeutic agent for various ischemic diseases. Its ability to bind specifically to erythropoietin receptor-beta common receptors makes it a valuable tool for targeted therapies.
Wirkmechanismus
Pyroglutamate helix B surface peptide exerts its effects by binding to a heterocomplex of erythropoietin receptor and beta common receptor. This binding activates several signaling pathways, including the JAK2-STAT5 and PI3K-Akt pathways, which promote cell survival, reduce apoptosis, and suppress inflammation . The peptide’s ability to enhance the phosphorylation of Akt and glycogen synthase kinase 3β is crucial for its protective effects.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyroglutamate helix B surface peptide is synthesized using the Fmoc solid-phase peptide synthesis method. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified. In one study, the peptide was synthesized by replacing arginine and alanine with lysine and phenylalanine using this method .
Industrial Production Methods: While specific industrial production methods for pyroglutamate helix B surface peptide are not widely documented, the general approach would involve large-scale solid-phase peptide synthesis, followed by purification and quality control processes to ensure the peptide’s purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: Pyroglutamate helix B surface peptide primarily undergoes binding reactions with specific receptors. It does not typically undergo oxidation, reduction, or substitution reactions in its functional applications.
Common Reagents and Conditions: The synthesis of pyroglutamate helix B surface peptide involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU or DIC, and deprotection agents like piperidine. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide.
Major Products Formed: The major product formed from the synthesis of pyroglutamate helix B surface peptide is the peptide itself, which is then used in various biological and medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Erythropoietin
- Erythropoietin mimetic peptides
- Other tissue-protective peptides derived from erythropoietin
Uniqueness: Pyroglutamate helix B surface peptide is unique in its ability to selectively bind to the erythropoietin receptor-beta common receptor heterocomplex without inducing erythropoiesis. This selective binding allows it to provide tissue-protective effects without the side effects associated with erythropoietin, such as increased risk of thrombosis .
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTIQQBMSJTRBR-WYKNNRPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84N16O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208243-50-8 | |
| Record name | Cibinetide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208243508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cibinetide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIBINETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W5677JKDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



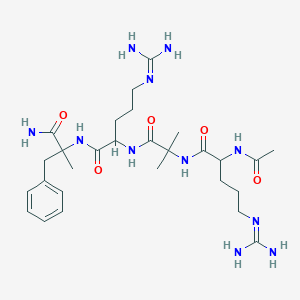
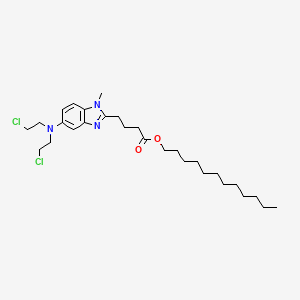

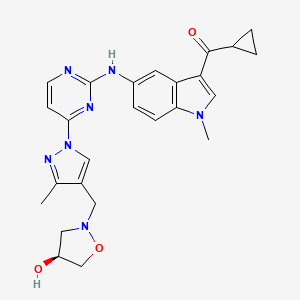
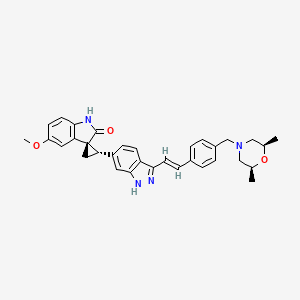
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
